Product packaging for 6-Methyl-4-phenylcinnoline(Cat. No.:CAS No. 21039-72-5)

6-Methyl-4-phenylcinnoline

Cat. No.: B14121079
CAS No.: 21039-72-5
M. Wt: 220.27 g/mol
InChI Key: AAUUBEYAXBUHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-4-phenylcinnoline is a synthetic cinnoline derivative offered as a high-purity chemical for research and development purposes. Cinnolines are nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The specific molecular architecture of this compound, featuring a methyl group at the 6-position and a phenyl substituent at the 4-position of the cinnoline core, makes it a valuable intermediate for constructing novel compounds with potential pharmacological properties. Researchers are investigating cinnoline derivatives across a wide spectrum of therapeutic areas. Literature indicates significant research interest in cinnolines for their antimicrobial , antifungal , anti-inflammatory , and antitumor activities . Some cinnoline-based compounds function as enzyme inhibitors; for instance, certain derivatives have been designed as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) . The mechanism of action for cinnoline derivatives varies with their specific structure and target but can include intercalation with biomolecules like heme or inhibition of key enzymatic processes . This compound is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the scientific literature for specific applications and handling procedures related to cinnoline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B14121079 6-Methyl-4-phenylcinnoline CAS No. 21039-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21039-72-5

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6-methyl-4-phenylcinnoline

InChI

InChI=1S/C15H12N2/c1-11-7-8-15-13(9-11)14(10-16-17-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

AAUUBEYAXBUHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Cinnoline Systems

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline nucleus is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring system. pnrjournal.comresearchgate.net However, under specific conditions, electrophilic substitution can occur. For cinnoline and its simple alkyl derivatives, electrophiles such as the nitronium ion (NO₂⁺) react to yield a mixture of 5- and 8-substituted products. thieme-connect.de The substitution pattern in more complex derivatives like 6-Methyl-4-phenylcinnoline is influenced by the electronic effects of the existing substituents.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comminia.edu.eg This is the rate-determining step as it disrupts the aromaticity. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Table 1: General Products of Electrophilic Aromatic Substitution on Cinnoline
ElectrophileReagentsProduct(s)
Nitronium ion (NO₂⁺)Conc. HNO₃, Conc. H₂SO₄5-Nitrocinnoline and 8-Nitrocinnoline
Halogen (Br⁺, Cl⁺)Br₂, Cl₂ in Acetic AcidHalogenation on the benzene (B151609) ring

Reduction and Hydrogenation Pathways of Cinnoline Derivatives

The reduction of the cinnoline ring system can lead to a variety of products, depending on the reducing agent and the reaction conditions. These transformations are crucial for the synthesis of various heterocyclic compounds.

The reduction of cinnoline and its derivatives with reagents like lithium aluminum hydride (LiAlH₄) or zinc in acetic acid typically yields 1,4-dihydrocinnoline (B8695256) intermediates. thieme-connect.dersc.org Initially, it was proposed that 1,2-dihydro derivatives were formed, but further studies confirmed the formation of the more stable 1,4-dihydro compounds. thieme-connect.de For instance, refluxing cinnoline with amalgamated zinc in aqueous acetic acid for a short period results in the formation of 1,4-dihydrocinnoline. thieme-connect.de The reductive metalation of 3-phenylcinnoline (B82849) using sodium in tetrahydrofuran (B95107) also demonstrates preferential reactivity at the 1,4-positions. researchgate.net

The characterization of these dihydrocinnoline (B15445986) intermediates can be achieved through various spectroscopic techniques. For example, the ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl group. rsc.org Upon reduction to the 1,4-dihydro derivative, new signals corresponding to the protons at the newly saturated positions would appear in the upfield region of the spectrum.

Table 2: Reduction of Cinnoline Derivatives
Cinnoline DerivativeReducing AgentProductReference
CinnolineLithium aluminum hydride1,4-Dihydrocinnoline thieme-connect.de
CinnolineAmalgamated zinc in aqueous acetic acid (4 mins reflux)1,4-Dihydrocinnoline thieme-connect.de
3-PhenylcinnolineSodium in tetrahydrofuran1,4-disodio-3-phenyl-1,4-dihydrocinnoline researchgate.net

Under more stringent reductive conditions, the initially formed 1,4-dihydrocinnoline intermediates can undergo rearrangement to form stable indole (B1671886) derivatives. thieme-connect.de This transformation involves the cleavage of the N-N bond and subsequent cyclization. For example, when the reduction of cinnoline with amalgamated zinc in aqueous acetic acid is prolonged (e.g., refluxing for two hours), the final product is indole. thieme-connect.de Similarly, 3-methylcinnoline (B100589) and 3-phenylcinnoline are converted to skatole (3-methylindole) and 3-phenylindole, respectively, under these conditions. thieme-connect.de The reduction of certain cinnolines with sodium and alcohol has also been shown to lead to partial conversion to the corresponding indoles. dur.ac.uk Catalytic hydrogenation of 2,β-dinitrostyrenes, which can be precursors to cinnolines, also yields indoles. rsc.org The reductive cyclization of aromatic nitro compounds is a well-established method for constructing the indole ring. nih.gov

Formation and Characterization of Dihydrocinnoline Intermediates

Oxidation Reactions Leading to N-Oxide Derivatives

The oxidation of cinnoline and its derivatives typically occurs at the nitrogen atoms, leading to the formation of N-oxides. thieme-connect.de The use of oxidizing agents such as peracids or hydrogen peroxide results in a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.dethieme-connect.de The synthesis of N-oxides from tertiary amines and aromatic amines is a common transformation, often employing reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). thieme-connect.denih.gov The resulting N-oxides can be visualized on TLC plates using Dragendorff reagent and characterized by NMR spectroscopy, where the introduction of the oxygen atom causes a downfield shift of the neighboring protons. nih.gov In some cases, the oxidation can be catalyzed by metal complexes. nih.gov The oxidation of the cinnoline ring can also lead to ring cleavage under harsh conditions, as seen with the treatment of 4-phenylcinnoline (B1297119) with hot aqueous potassium permanganate, which results in 5-phenylpyridazine-3,4-dicarboxylate. thieme-connect.de

Functionalization and Derivatization Strategies on the Cinnoline Scaffold

The cinnoline scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

A significant strategy for functionalizing the cinnoline scaffold involves the use of "click chemistry," a concept introduced by Sharpless and co-workers for the regioselective synthesis of disubstituted triazoles. rsc.org This approach often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgmdpi.com

An efficient method has been developed for the synthesis of 6-aryl-4-azidocinnolines. researchgate.net This involves a Richter-type cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines, followed by nucleophilic substitution of the bromine atom with an azide (B81097) group. researchgate.net The resulting 4-azidocinnoline derivatives can then undergo a click reaction with various alkynes to produce 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. researchgate.net This methodology allows for the introduction of a wide array of substituents onto the triazole ring, providing a powerful tool for creating libraries of novel cinnoline derivatives. mdpi.com

Suzuki and Sonogashira Coupling Reactions for Aryl and Alkynyl Substitutions

The functionalization of the cinnoline scaffold through carbon-carbon bond-forming reactions is a cornerstone of modern synthetic strategies, enabling the creation of diverse molecular architectures. Among the most powerful and versatile methods are the palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions provide reliable pathways for introducing aryl and alkynyl substituents, respectively, onto the cinnoline core, typically by utilizing halo-substituted cinnolines as electrophilic partners. mdpi.commdpi.com

Research into the synthesis of 6-aryl-4-azidocinnolines has demonstrated the utility of these coupling reactions. mdpi.com In these syntheses, a key intermediate, 4-azido-6-bromocinnoline, serves as a substrate for Suzuki coupling. The bromine atom at the C-6 position is selectively replaced by various aryl groups using an arylboronic acid in the presence of a palladium catalyst. mdpi.com The reaction conditions, however, must be carefully optimized, as the presence of the azido (B1232118) group can lead to side reactions, particularly when phosphine (B1218219) ligands are used. mdpi.com

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is similarly effective for modifying the cinnoline system. organic-chemistry.orgwalisongo.ac.id This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Synthetic routes targeting complex cinnoline derivatives have successfully employed Sonogashira coupling on precursors like 4-bromo-2-iodophenyltriazene to introduce alkynyl moieties before the final cyclization to form the cinnoline ring. mdpi.com This highlights the chemoselectivity of the reaction, which can distinguish between different halogen substituents on a precursor molecule. mdpi.com

The following table summarizes representative conditions for Suzuki coupling reactions performed on a 6-bromocinnoline (B1338702) derivative.

Table 1: Suzuki Coupling Conditions for the Synthesis of 6-Aryl-4-azidocinnolines Data sourced from a study on the synthesis of 6-aryl-4-azidocinnolines. mdpi.com

EntryArylboronic AcidCatalyst / BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Dioxane/H₂O801Low
2Phenylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane801Moderate
3{4-[(tert-butoxycarbonyl)amino]phenyl}boronic acidPd(PPh₃)₄ / K₃PO₄Dioxane1002.5-
44-Cyanophenylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane8010-

Investigations into the Reactivity of Specific Substituent Groups (e.g., the Methyl Group at C-6 and Phenyl Group at C-4 of this compound)

The reactivity of the this compound molecule is largely dictated by the interplay between the cinnoline core and its substituent groups at the C-4 and C-6 positions. The electronic nature of the heterocyclic ring influences the chemical behavior of the attached methyl and phenyl moieties.

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position of the cinnoline ring is generally unreactive, similar to methyl groups on other aromatic hydrocarbons like toluene. wikipedia.orglibretexts.org However, its attachment to the aromatic ring places it in a benzylic-type position. This positioning decreases the bond strength of its C-H bonds, enhancing its reactivity toward certain transformations, particularly free-radical reactions. wikipedia.org For instance, under photochemical conditions, the methyl group could undergo halogenation. libretexts.org While generally stable, the methyl group can be oxidized under specific conditions, and modern synthetic methods like C-H activation could offer pathways for its functionalization. researchgate.net

Table 2: Potential Reactions of the C-6 Methyl Group

Reaction TypeReagents & ConditionsPotential ProductNotes
Free-Radical HalogenationN-Bromosuccinimide (NBS), light/radical initiator6-(Bromomethyl)-4-phenylcinnolineThe benzylic-like nature of the methyl group facilitates this reaction. wikipedia.orglibretexts.org
OxidationStrong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)4-Phenylcinnoline-6-carboxylic acidRequires forcing conditions which may also affect other parts of the molecule.
C-H ActivationTransition metal catalystFunctionalized C-6 substituentA potential modern approach for direct functionalization. researchgate.net

Reactivity of the Phenyl Group at C-4

The phenyl group at the C-4 position is a stable aromatic moiety that tends to resist oxidation and reduction under typical conditions. wikipedia.org Its primary mode of reaction is electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). wikipedia.orgturito.com In these reactions, the cinnoline ring system acts as a substituent on the phenyl ring, directing the position of the incoming electrophile. Due to the electron-withdrawing nature of the nitrogen-containing heterocyclic ring, it is expected to be a deactivating group and direct incoming electrophiles to the meta positions of the C-4 phenyl ring. wikipedia.org

Under very harsh conditions, such as treatment with hot aqueous potassium permanganate, the aromatic system can be cleaved. Studies on 4-phenylcinnoline have shown that such oxidation can cause the cleavage of the benzene portion of the cinnoline nucleus. thieme-connect.de

Table 3: Expected Electrophilic Substitution Reactivity of the C-4 Phenyl Group

Reaction TypeReagents & ConditionsExpected Major Product(s)Notes
NitrationConc. HNO₃ / Conc. H₂SO₄6-Methyl-4-(3-nitrophenyl)cinnolineThe cinnoline ring likely acts as a meta-director. wikipedia.org
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃4-(3-Bromophenyl)-6-methylcinnoline or 4-(3-Chlorophenyl)-6-methylcinnolineClassic electrophilic aromatic substitution directed to the meta position. turito.com
SulfonationFuming H₂SO₄4-(6-Methylcinnolin-4-yl)benzenesulfonic acidThe sulfonic acid group would add to the meta position of the phenyl ring.

Spectroscopic and Structural Elucidation of Cinnoline Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, serving as a molecular fingerprint.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 6-Methyl-4-phenylcinnoline, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features: the aromatic rings and the alkyl substituent.

While a specific experimental spectrum for this compound is not detailed, data from analogous cinnoline (B1195905) structures provide insight into the expected spectral regions. thieme-connect.deacs.org The core cinnoline system, being an aromatic heterocycle, exhibits C=C and C=N stretching vibrations. The phenyl and methyl groups also have distinct vibrational modes.

Expected IR Absorption Bands for this compound:

Frequency Range (cm⁻¹) Vibration Type Functional Group/Structural Unit
3100–3000 C-H Stretch Aromatic (Cinnoline and Phenyl Rings)
2975–2850 C-H Stretch Methyl (-CH₃) Group
1620–1580 C=N Stretch Cinnoline Ring
1600–1450 C=C Stretch Aromatic (Cinnoline and Phenyl Rings)
1465–1430 C-H Bend Methyl (-CH₃) Group

These bands collectively help to confirm the presence of the constituent parts of the molecule. The aromatic C-H stretching appears at higher wavenumbers (>3000 cm⁻¹), while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused ring system typically appear in the 1620–1450 cm⁻¹ region.

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. libretexts.org It detects vibrations that cause a change in the polarizability of a molecule. vscht.cz For aromatic and symmetric molecules, certain vibrations may be weak or absent in the IR spectrum but strong in the Raman spectrum. libretexts.org

A Raman spectrum for the parent cinnoline compound has been described, indicating its utility for characterizing the vibrational modes of this heterocyclic system. thieme-connect.de For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the phenyl and cinnoline rings. Key expected signals would include the aromatic C=C stretching modes and the ring "breathing" modes, which are often prominent in the Raman spectra of such compounds. This technique helps to confirm the carbocyclic and heterocyclic ring structures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for a complete mapping of the molecular skeleton and proton environments.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum confirms the specific arrangement of protons on the aromatic rings and the methyl group.

Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) provides a clear picture of the proton assignments.

¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.19Singlet (s)1HH-3
8.49–8.47Doublet (d)1HH-8
7.72–7.67Multiplet (m)2HH-5, H-7
7.61–7.53Multiplet (m)5HPhenyl Protons
2.53Singlet (s)3HMethyl Protons (-CH₃)

The singlet at 2.53 ppm corresponds to the three equivalent protons of the methyl group at the C-6 position. The signals in the aromatic region (7.53-9.19 ppm) account for the protons on the cinnoline and phenyl rings. The downfield singlet at 9.19 ppm is characteristic of the H-3 proton, which is adjacent to the heterocyclic nitrogen atoms. The multiplet integrating to five protons is assigned to the phenyl ring.

¹³C NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a count of non-equivalent carbons and information about their electronic environment (e.g., aliphatic, aromatic, attached to heteroatoms).

The ¹³C NMR spectrum of this compound shows the expected number of signals for its carbon skeleton.

¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
148.8Aromatic/Heteroaromatic C
144.4Aromatic/Heteroaromatic C
137.9Aromatic/Heteroaromatic C
135.3Aromatic/Heteroaromatic C
132.2Aromatic/Heteroaromatic C
130.3Aromatic/Heteroaromatic C
129.8Aromatic/Heteroaromatic C
129.1Aromatic/Heteroaromatic C
129.0Aromatic/Heteroaromatic C
124.2Aromatic/Heteroaromatic C
121.9Aromatic/Heteroaromatic C
21.8Methyl Carbon (-CH₃)

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR are employed for unambiguous signal assignment. researchgate.net

DEPT: A DEPT experiment distinguishes between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) carbons. For this compound, a DEPT-135 experiment would show the methyl carbon at 21.8 ppm as a positive signal and the various C-H carbons of the aromatic rings also as positive signals, while quaternary carbons (those with no attached protons) would be absent. This confirms the assignments made in the standard ¹³C NMR spectrum. acs.org

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show which protons are spin-coupled (typically on adjacent carbons). It would help delineate the connectivity of protons within the substituted benzene (B151609) portion of the cinnoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the HMBC spectrum would show a correlation between the methyl protons (at 2.53 ppm) and the C-6 carbon, confirming the position of the methyl group on the cinnoline ring. researchgate.net

While specific 2D spectra for this compound are not presented, the application of these standard techniques is a routine and essential step for the complete and unequivocal structural elucidation of novel or complex cinnoline derivatives. beilstein-journals.orgbeilstein-journals.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Cinnoline Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique for the structural elucidation of organofluorine compounds, including halogenated cinnoline analogs. Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, ¹⁹F NMR provides high sensitivity and resolution. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique invaluable for identifying the position and nature of fluorine substituents within a molecule.

While specific ¹⁹F NMR data for fluorinated derivatives of this compound are not extensively detailed in the available literature, studies on other fluorinated cinnolines demonstrate the utility of NMR in characterizing these structures. For instance, in the analysis of compounds like 4-bromo-3-pentyl-6-[4-(trifluoromethyl)phenyl]cinnoline, the influence of the fluorine atoms is readily observed in the ¹³C NMR spectrum through carbon-fluorine coupling constants (J-coupling). mdpi.com The trifluoromethyl (-CF₃) group's presence leads to characteristic splitting patterns and quantifiable coupling constants, such as ¹J(C-F), ²J(C-F), and ³J(C-F), which confirm the connectivity of the fluorinated moiety to the aromatic system. mdpi.com Analysis of a trifluoromethyl-substituted triazene (B1217601) precursor to a cinnoline showed ¹³C NMR signals with distinct quartet splittings due to coupling with the three fluorine atoms, such as a ¹J(C-F) of 270.5 Hz and a ²J(C-F) of 32.3 Hz. mdpi.com Such data are crucial for confirming the successful incorporation and precise location of fluorine-containing groups in the cinnoline scaffold.

Table 1: Representative Carbon-Fluorine Coupling Constants in a Precursor to a Fluorinated Cinnoline Analog mdpi.com

Coupling ConstantValue (Hz)Description
¹J(C-F)270.5One-bond coupling between carbon and fluorine in the -CF₃ group.
²J(C-F)32.3Two-bond coupling from the aromatic carbon attached to the -CF₃ group.
³J(C-F)3.8Three-bond coupling to the adjacent aromatic carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for the analysis of cinnoline compounds, providing precise information on molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, HRMS analysis provides definitive confirmation of its identity. rsc.org The technique is capable of distinguishing between compounds with the same nominal mass but different elemental formulas. The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretically calculated mass for the expected formula, C₁₅H₁₃N₂⁺. The close correlation between the found and calculated mass validates the molecular formula of the target compound. rsc.org

Table 2: HRMS Data for this compound rsc.org

IonCalculated Exact Mass (m/z)Found Exact Mass (m/z)
[M+H]⁺221.1073221.1070

This level of precision is routinely applied to various cinnoline derivatives to confirm their structures after synthesis. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique commonly paired with mass spectrometry for the analysis of moderately polar, thermally sensitive, and high-molecular-weight compounds. In the context of cinnoline derivatives, ESI is frequently used to generate gas-phase ions from solution without causing significant fragmentation. rsc.org

The HRMS data for this compound was obtained using ESI as the ionization source. rsc.org This method typically involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer through a charged capillary. The process generates intact molecular ions, often as protonated species [M+H]⁺ in positive ion mode. rsc.orgcopernicus.org The resulting mass spectrum is relatively simple, dominated by the molecular ion peak, which is ideal for accurate molecular weight determination. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. This method is widely used to assess the purity of synthesized compounds, identify byproducts, and analyze complex mixtures containing cinnoline derivatives. researchgate.netfda.gov

In the synthesis of cinnoline-based materials, such as polymers, LC-MS can be employed to monitor the reaction progress and characterize the final products. researchgate.net The liquid chromatograph first separates the components of a mixture, and each separated component is then introduced into the mass spectrometer for identification based on its mass-to-charge ratio. nih.govlcms.cz Validated LC-MS/MS methods are standard for quantifying trace amounts of various organic compounds in diverse matrices, demonstrating the technique's sensitivity and reliability. nih.gov Although specific LC-MS studies focused solely on this compound are not prominent, the technique's application is standard practice in synthetic chemistry for ensuring the purity of such heterocyclic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible spectroscopy, is employed to investigate the electronic structure and photophysical properties of cinnoline compounds. These properties are dictated by the nature of the conjugated π-electron system within the molecule.

UV-Visible absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. msu.edu For aromatic heterocycles like this compound, the absorption bands typically arise from π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally intense. masterorganicchemistry.com The n→π* transitions, which involve promoting a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital, are typically weaker. masterorganicchemistry.com

The absorption maxima (λmax) and intensities are sensitive to the molecular structure, including the presence of substituents and the extent of conjugation. mdpi.com While the specific UV-Vis spectrum for this compound is not detailed in the surveyed literature, studies on related substituted cinnolines show characteristic absorption patterns. For example, various 6-aryl-4-azidocinnolines and their derivatives have been characterized by UV-Vis spectroscopy in solvents like tetrahydrofuran (B95107) (THF), revealing insights into their electronic properties. mdpi.comresearchgate.net The electronic transitions in these systems are influenced by the substituents on the cinnoline core.

Table 3: Illustrative UV-Visible Absorption Data for Related Cinnoline Compounds

Compound TypeSolventAbsorption Maxima (λmax, nm)Reference
6-Substituted Cinnoline-4-amine DerivativesVarious Polar SolventsVaries with solvent polarity mdpi.com
6-Aryl-4-azidocinnolinesTetrahydrofuran (THF)Data recorded, specific λmax not listed mdpi.com
Cinnoline-containing PolymersTetrahydrofuran (THF)Data recorded, specific λmax not listed researchgate.net

Fluorescence and Phosphorescence Studies for Luminescent Properties

The luminescent properties of cinnoline and its derivatives are a subject of significant scientific interest, with studies revealing a strong dependence on molecular structure, solvent environment, and temperature. While specific fluorescence and phosphorescence data for this compound are not extensively documented in publicly available research, the photophysical behavior of the parent cinnoline scaffold and related derivatives provides valuable insights into its potential luminescent characteristics.

Cinnoline itself is generally characterized as a poor phosphorescer when dissolved in non-proton-donating solvents. oup.combibliotekanauki.pl However, its phosphorescence can be significantly induced or enhanced in the presence of hydrogen bonding. oup.combibliotekanauki.plrsc.org This phenomenon is attributed to the formation of hydrogen bonds between the cinnoline nitrogen atoms and protic solvent molecules, which alters the energy levels of the triplet state. oup.comoup.com The nature of the lowest triplet state in cinnoline has been a subject of investigation, with quantum chemical studies suggesting it has mainly nπ* character in the gas phase, but this can be altered to a ³(ππ*) state in hydroxylic solvents, from which phosphorescence is observed. rsc.org The triplet quantum yield of cinnoline is also notably dependent on temperature and the solvent. rsc.org At low temperatures in hydrocarbon solutions, the intersystem crossing that populates the triplet state is an El-Sayed forbidden process, but at higher temperatures or in hydroxylic solvents, an allowed channel opens up, increasing the rate of intersystem crossing. rsc.org

The introduction of substituents onto the cinnoline ring system can dramatically influence its luminescent properties, a strategy often employed to develop novel fluorophores. rsc.orgrsc.orgresearchgate.net For instance, the fusion of a naphthalimide dye to the cinnoline ring has produced a new class of fluorophores called "CinNapht" dyes, which exhibit large Stokes shifts and quantum yields up to 0.33. rsc.org These dyes also show strong solvatochromism, with emission colors ranging from green to red. rsc.org

Derivatives such as 6-aryl-4-azidocinnolines have been found to possess weak fluorescent properties. researchgate.net However, the chemical transformation of the azido (B1232118) group can lead to a significant increase in fluorescence, making them suitable as fluorogenic probes. researchgate.netnih.gov For example, the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding cinnoline-4-amine results in a compound whose fluorescence is strongly influenced by the solvent, with a notable increase in polar solvents like water. researchgate.netnih.gov This effect is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). researchgate.netnih.gov

The presence of a phenyl group, as in this compound, is known to affect the electronic and photophysical properties of heterocyclic systems. nih.gov In a related example, a cyclometalated iridium(III) complex incorporating a 3,4-diphenylcinnoline (B3267900) ligand was synthesized and shown to be photoluminescent, with an emission maximum at 657 nm in dichloromethane. researchgate.net While this is a metal complex, it highlights that the phenylcinnoline ligand system can participate in emissive processes. The photophysical properties of such systems can be finely tuned by the nature and position of substituents on the rings. acs.org

Compound/Derivative ClassEmission TypeKey FindingsReference(s)
Cinnoline PhosphorescencePoor phosphorescer in non-protic solvents; enhanced in protic solvents via hydrogen bonding. Triplet quantum yield is temperature and solvent dependent. oup.combibliotekanauki.plrsc.org
"CinNapht" Dyes FluorescenceFused cinnoline-naphthalimide system; large Stokes shift; quantum yield up to 0.33; strong solvatochromism. rsc.org
6-Aryl-4-azidocinnolines Weak FluorescenceWeakly fluorescent, but can be converted to highly fluorescent amines, acting as fluorogenic probes. researchgate.netnih.gov
Iridium(III) complex with 3,4-diphenylcinnoline PhotoluminescenceEmits red light (λmax = 657 nm in CH₂Cl₂). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding and Dimerization)

The crystal structures of various cinnoline derivatives reveal key features regarding their molecular conformation and the non-covalent interactions that stabilize their packing in the solid state.

Molecular Conformation: The cinnoline ring system itself is a bicyclic aromatic heterocycle. In many derivatives, this core structure is largely planar. However, the fusion of other rings or the presence of bulky substituents can induce deviations from planarity. For example, in the crystal structure of 5,6-Dipropylphthalazino[2,3-a]cinnoline-8,13-dione, the two central fused pyridazine (B1198779) rings adopt screw-boat conformations, and there is a significant dihedral angle of 46.56° between the mean planes of the cinnoline and phthalazine (B143731) ring systems. iucr.org For this compound, it is expected that the cinnoline core would be relatively planar, with the phenyl group at the 4-position being twisted out of the plane of the cinnoline ring to minimize steric hindrance.

Intermolecular Interactions: The packing of cinnoline derivatives in the crystalline state is often dominated by a combination of van der Waals forces, π-π stacking interactions, and hydrogen bonds. The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, particularly in the presence of suitable donor groups.

In the structure of 5,6-Dipropylphthalazino[2,3-a]cinnoline-8,13-dione, molecules are linked into chains along the b-axis via C—H···O hydrogen bonds. iucr.org These chains are further reinforced by C—H···π interactions, where a hydrogen atom from a benzene ring interacts with the π-system of an adjacent molecule's benzene ring. iucr.org

The study of oup.comrsc.orgbiosynth.comoxadiazolo[3,4-c]cinnoline oxides also highlights the importance of intermolecular interactions in determining the crystal packing. rsc.orgrsc.org Computational predictions and experimental X-ray diffraction data for these compounds allow for the analysis of supramolecular synthons that define the crystal architecture. rsc.orgrsc.org

Interaction TypePotential Role in this compound Crystal StructureExample from Related Cinnoline DerivativesReference(s)
π-π Stacking Interaction between the phenyl and/or cinnoline rings of adjacent molecules, influencing packing efficiency.Common in aromatic heterocyclic compounds. iucr.org
C-H···π Interactions Aromatic C-H or methyl C-H groups interacting with the π-system of a phenyl or cinnoline ring.Observed in 5,6-Dipropylphthalazino[2,3-a]cinnoline-8,13-dione, reinforcing molecular chains. iucr.org
C-H···N Hydrogen Bonds Weak hydrogen bonds between C-H donors and the cinnoline nitrogen acceptors.A common interaction in nitrogen-containing heterocycles.-

Theoretical and Computational Investigations of Cinnoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, providing a theoretical framework to understand the electronic structure and properties of molecules. For cinnoline (B1195905) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a popular and versatile quantum mechanical modeling method for investigating the electronic structure of organic molecules, including cinnoline derivatives. ijastems.org This approach is centered on calculating the electron density of a system to determine its energy and other properties. A prominent example involves the study of cinnoline-4-carboxylic acid, where the B3LYP functional combined with the 6-311++G(d,p) basis set was used to calculate its molecular geometry and nonlinear optical (NLO) properties. ijastems.org Such studies compute properties like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess potential applications in optoelectronics. ijastems.org The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, is often analyzed using Natural Bond Orbital (NBO) analysis. ijastems.org Furthermore, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the charge transfer mechanisms within the molecule. ijastems.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of the others. Quantum chemical calculations have been performed on various 4-substituted cinnoline derivatives at the ab initio HF level using the 6-311G(d,p) basis set. ajchem-a.comresearchgate.net These calculations yield optimized molecular structures, dipole moments, and other electronic properties. ajchem-a.comresearchgate.net

While the HF method is a crucial starting point, it does not fully account for electron correlation—the interaction between individual electrons. More advanced methods, such as Møller-Plesset (MP) perturbation theory (e.g., MP2, MP3), are built upon the HF results to include electron correlation effects, leading to more accurate energy and property predictions. The choice of method involves a trade-off, as higher levels of theory that better account for electron correlation are significantly more computationally demanding. chemistryviews.org

The choice of a basis set is a critical factor in any quantum chemical calculation, as it dictates the accuracy of the results within the limits of the chosen theoretical method. chemistryviews.org A basis set is a set of mathematical functions (typically Gaussian-type orbitals, or GTOs) used to build the molecular orbitals. ubbcluj.roepfl.ch

The performance of different basis sets is assessed by balancing computational cost against the desired accuracy. ubbcluj.ro

Pople-style basis sets : These are commonly used, with notations like 6-311G. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. In studies on cinnoline derivatives, basis sets like 6-311G(d,p) and 6-311++G(d,p) have been employed. ijastems.orgajchem-a.com

Polarization functions : The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms). These functions provide more flexibility to the orbitals, allowing them to change shape and better describe chemical bonds, which is almost always important. epfl.chstackexchange.com

Diffuse functions : The "++" notation (as in 6-311++G(d,p)) signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are particularly important for describing systems with delocalized electrons, anions, or weak long-range interactions, as they allow orbitals to occupy a larger region of space. epfl.chstackexchange.com

Selecting a basis set optimized for the specific electronic structure method and the property being calculated is crucial for obtaining reliable results. stackexchange.com

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Correlation

Molecular Geometry and Electronic Structure Analysis

Computational methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons within cinnoline derivatives.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. For 4-substituted cinnolines, calculations have shown that the substituent group often lies co-planar with the cinnoline ring system, a conformation necessary for resonance and electron delocalization. ajchem-a.com

Theoretical calculations provide precise bond lengths and angles. For instance, in a study of cinnoline-4-carboxylic acid using the B3LYP/6-311++G(d,p) method, the C-C bond lengths in the benzene (B151609) ring were calculated to be in the range of 1.355–1.402 Å, while the N=N bond length was found to be approximately 1.403 Å. ijastems.org These theoretical values can be compared with experimental data, where available, to validate the computational model.

Selected Optimized Geometrical Parameters for Cinnoline-4-Carboxylic Acid ijastems.org
ParameterBondCalculated Value (Å)
Bond LengthN1-N21.403
Bond LengthC6-C71.402
Bond LengthC-C (ring avg.)~1.38
Bond LengthC-H (avg.)1.070

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ajchem-a.com A small energy gap suggests that the molecule is more easily excitable and generally more reactive. In studies of 4-substituted cinnolines, these orbital energies and the corresponding energy gap were investigated to understand their relationship with optical properties. ajchem-a.com It was found that the introduction of different substituent groups at the 4-position significantly influences the FMO energies.

Calculated FMO Properties (in eV) for 4-Substituted Cinnolines in the Gas Phase ajchem-a.com
Compound (Substituent at C4)E(HOMO)E(LUMO)Energy Gap (ΔE)
H-9.52-1.348.18
Methyl (Me)-9.13-1.187.95
Ethyl (Et)-9.08-1.157.93
Propyl (Pr)-9.07-1.147.93
Hydroxy (OH)-9.14-1.287.86
Nitro (NO2)-10.22-2.907.32
Chloro (Cl)-9.61-1.807.81
Trifluoromethyl (CF3)-10.41-2.587.83

These reactivity indices derived from FMO theory are invaluable for predicting how a molecule like 6-Methyl-4-phenylcinnoline would interact with other chemical species and for designing new materials with tailored electronic properties.

Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations provide significant insights into the chemical reactivity and properties of molecules like this compound. One of the key aspects explored through computational chemistry is the charge distribution and the resulting molecular electrostatic potential (MEP).

The MEP is a valuable tool for understanding the reactive behavior of a molecule towards charged reactants. uni-muenchen.de It visualizes the electrostatic potential on the surface of a molecule, typically represented by a color-coded map. Regions of low potential, often colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. libretexts.orgavogadro.cc Conversely, areas of high potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. libretexts.orgavogadro.cc

In the context of cinnoline derivatives, the nitrogen atoms are of particular interest. For instance, in imidazole, which also contains nitrogen atoms within a heterocyclic ring, MEP calculations can identify which nitrogen is more likely to act as a proton acceptor. uni-muenchen.de This is achieved by first optimizing the molecule's geometry and then calculating the MEP at numerous points around the molecule. uni-muenchen.de The resulting data is then mapped onto a surface of constant electron density to create the visual representation. uni-muenchen.de

For substituted cinnolines, including this compound, computational studies have been employed to understand their reactivity. Natural Bond Orbital (NBO) analysis is another method used to quantify the partial charges on specific atoms within a molecule. walisongo.ac.id A negative NBO value indicates a partial negative charge (electron-rich), while a positive value signifies a partial positive charge (electron-poor). walisongo.ac.id This quantitative data complements the qualitative visualization provided by MEP maps, offering a more comprehensive understanding of charge distribution. walisongo.ac.id

In a study on the synthesis of substituted cinnolines, NBO charge analysis was performed on intermediates. The charge and Fukui function of the intermediates were calculated to understand the reaction mechanism. rsc.org This type of analysis helps in identifying the most reactive sites within the molecule.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Energy Barrier Calculations for Synthetic Pathways

The synthesis of cinnoline derivatives can proceed through various pathways, and computational studies are instrumental in determining the most favorable routes. This is achieved by locating and characterizing the transition states (TS) and calculating the associated energy barriers. e3s-conferences.org A transition state represents the highest energy point along a reaction coordinate, and the energy required to reach this state is the activation energy barrier. e3s-conferences.org

In the synthesis of substituted cinnolines from 2-vinylanilines and tert-butyl nitrite (B80452), two possible reaction pathways were investigated using computational methods. rsc.org For one of the proposed pathways (Path II), the calculations revealed a multi-step process. The initial step involves the interaction of the reactants to lose a molecule of tert-butanol (B103910), with a calculated energy barrier of 29.41 kcal/mol. rsc.org This is followed by a ring-closing reaction to form an intermediate (IM2) via a transition state (TS2). rsc.org Subsequent steps involve the conversion of IM2 to another intermediate (IM3) with the assistance of water, overcoming an energy barrier of 11.40 kcal/mol, and finally, the formation of the product via TS4 with a much lower energy barrier of 6.27 kcal/mol. rsc.org The entire reaction was found to be exothermic, releasing approximately 62.48 kcal/mol of energy. rsc.org

Comparing the two pathways, the calculations indicated that the formation of a key intermediate was easier in one path than the other, which was supported by the calculated energy barriers (31.66 kcal/mol vs. 35.00 kcal/mol). rsc.org

Reaction Pathway Mapping and Intermediate Identification

Beyond calculating energy barriers, computational chemistry allows for the complete mapping of reaction pathways and the identification of transient intermediates. rsc.orge3s-conferences.org This provides a step-by-step visualization of how reactants are converted into products.

For the synthesis of substituted cinnolines, computational studies have detailed the structures of reactants, intermediates, transition states, and the final product for the proposed reaction pathways. rsc.org For example, in one pathway, the reaction proceeds through a series of defined intermediates (IM2 and IM3) before yielding the final cinnoline product. rsc.org The potential energy surface for this pathway was calculated, illustrating the energy changes at each step of the reaction. rsc.org

This detailed mapping of the reaction landscape is crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions to favor the formation of the desired product.

Spectroscopic Property Prediction and Interpretation

Computational methods are also widely used to predict and interpret the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. arxiv.org Simulating these spectra using computational methods, such as Density Functional Theory (DFT), can aid in the assignment of experimentally observed vibrational bands. mjcce.org.mknepjol.infoscirp.org

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. mjcce.org.mk These calculated frequencies can then be compared with experimental IR and Raman spectra. For example, in a study of methyldopa, the simulated IR and Raman spectra of both the monomer and dimer were analyzed to understand the effects of hydrogen bonding. nepjol.info The calculated stretching frequency of the C=O group was found to be at 1782.40 cm⁻¹ for the monomer and shifted to 1723.86 cm⁻¹ in the dimer, indicating its involvement in hydrogen bonding. nepjol.info

While specific simulated vibrational spectra for this compound were not found in the provided search results, the general methodology is well-established. Such simulations would involve calculating the vibrational frequencies and their corresponding intensities, which can then be visualized as a theoretical spectrum. Potential Energy Distribution (PED) analysis can also be performed to determine the contribution of different internal coordinates to each vibrational mode. nepjol.info

Prediction of Electronic Spectra (UV-Vis, Fluorescence)

Electronic spectroscopy, such as UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict these spectra. mjcce.org.mkresearchgate.net

In a study of 6-aryl-4-azidocinnolines, the absorption and emission spectra were measured and analyzed. mdpi.com It was found that the introduction of both electron-donating and electron-withdrawing groups on the aryl ring at the C6 position led to an increase in fluorescence brightness. mdpi.com However, conversion of the azido (B1232118) group to a triazole ring resulted in fluorescence quenching, which was attributed to the non-planar structure of the resulting triazolylcinnolines and a possible photoinduced electron transfer (PET) mechanism. mdpi.com

For other complex molecules, computational studies have been used to calculate the HOMO and LUMO energy levels, which are crucial for understanding electronic properties and reactivity. researchgate.netresearchgate.net For instance, in a series of iridium(III) complexes, the calculated HOMO and LUMO energy levels were in the range of -5.51 to -5.60 eV and -3.37 to -3.40 eV, respectively. researchgate.net

While specific predicted electronic spectra for this compound were not available, the general approach would involve using TD-DFT to calculate the excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis spectrum.

Advanced Molecular Modeling Techniques (e.g., Molecular Dynamics)

Advanced molecular modeling techniques, particularly molecular dynamics (MD) simulations, have become instrumental in elucidating the dynamic behavior of cinnoline derivatives at an atomic level. These computational methods provide profound insights into the conformational landscape, interaction dynamics with biological targets, and the structural stability of these compounds, which are often challenging to capture through experimental techniques alone.

Molecular dynamics simulations of cinnoline derivatives are typically performed to understand their mechanism of action when interacting with specific proteins. For instance, in the study of cinnoline derivatives as phosphodiesterase 10A (PDE10A) inhibitors, MD simulations have been employed to explore the stability of ligand-receptor complexes. nih.gov These simulations track the movement of every atom in the system over time, governed by a specific force field, allowing researchers to observe how the cinnoline derivative settles into the binding pocket of the enzyme and how the protein structure adapts in response.

The primary goal of such simulations is often to validate the binding modes predicted by molecular docking and to identify key interactions that contribute to the binding affinity and selectivity of the compound. The stability of these interactions is crucial for the sustained inhibitory activity of the drug candidate.

Key parameters analyzed during MD simulations of cinnoline-protein complexes include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. In studies of cinnoline derivatives, stable RMSD values for the ligand indicate that it remains securely bound within the active site. jddtonline.info

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. By comparing the RMSF of the protein with and without the bound cinnoline derivative, researchers can determine if the ligand induces conformational changes or stabilizes specific flexible loops in the binding site. For cinnoline derivatives interacting with their target proteins, RMSF values can highlight which amino acid residues are most affected by the ligand's presence. jddtonline.info

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the cinnoline derivative and the amino acid residues of the target protein throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for the stability of the complex.

While specific molecular dynamics studies on This compound are not extensively documented in publicly available literature, the methodologies applied to other substituted cinnolines provide a clear framework for how such investigations would proceed. For example, a study on quinoline (B57606) alkaloids, which share structural similarities with cinnolines, utilized MD simulations to assess the stability of their interactions with Bruton's Tyrosine Kinase (BTK). jddtonline.info The findings from such studies, including RMSD and RMSF values, offer a benchmark for what could be expected from a simulation of a this compound-protein complex.

The insights gained from these advanced molecular modeling techniques are invaluable for the rational design of new and more potent cinnoline-based therapeutic agents. By understanding the dynamic behavior and key interactions of compounds like this compound at an atomic level, medicinal chemists can make more informed decisions to optimize their structure for improved efficacy and selectivity.

ParameterDescriptionTypical Findings for Cinnoline/Similar Heterocycle-Protein Complexes
RMSD (Ligand) Measures the stability of the ligand's position within the binding site.Stable RMSD values below 2 Å indicate a stable binding mode. jddtonline.info
RMSD (Protein) Measures the overall stability of the protein structure during the simulation.Fluctuations generally remain within a narrow range, indicating no major unfolding or destabilization.
RMSF (Protein) Identifies flexible regions of the protein.Reduced fluctuations in binding site residues upon ligand binding, suggesting stabilization. jddtonline.info
Hydrogen Bonds Number and occupancy of hydrogen bonds between ligand and protein.Identification of key residues forming persistent hydrogen bonds, crucial for affinity.

Advanced Research Applications of Cinnoline Scaffolds

Applications in Material Science

The inherent photophysical and electronic characteristics of the cinnoline (B1195905) core have prompted significant research into its integration into advanced functional materials.

The π-conjugated system of cinnoline derivatives makes them promising candidates for applications in organic electronics and photonics. The electron-deficient nature of the pyridazine (B1198779) ring within the cinnoline structure is particularly advantageous for creating materials with specific charge-transport properties.

Researchers have investigated benzo[c]cinnoline (B3424390) derivatives for use in Organic Light-Emitting Diodes (OLEDs). chemimpex.comgoogle.com These compounds can be functionalized with electron-donating groups to create donor-acceptor structures, which exhibit bipolar characteristics and Thermally Activated Delayed Fluorescence (TADF). google.com Such properties are highly desirable for developing efficient host and emissive materials in OLED devices. google.comscispace.com By modifying the benzo[c]cinnoline core, it is possible to tune the orbital energy levels and triplet state energy, enhancing the performance and stability of electroluminescent devices. google.com

Furthermore, the fluorescence capabilities of cinnoline derivatives have led to their use in the production of fluorescent dyes. chemimpex.com These dyes are valuable in applications such as biological imaging, where they can be used to visualize cellular processes with high precision. chemimpex.comrsc.org The nitrile group in derivatives like cinnoline-7-carbonitrile (B15247725) can help stabilize excited states, making them suitable for optoelectronic applications. vulcanchem.com The broad applicability of diazine heterocycles, including cinnolines, extends to dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). researchgate.net

Cinnoline Derivative Type Application Area Key Property/Function
Benzo[c]cinnolineOLEDsHost material, TADF emitter, High thermal stability chemimpex.comgoogle.com
Functionalized CinnolinesFluorescent DyesHigh fluorescence, Use in biological imaging chemimpex.comrsc.org
Cinnoline-7-carbonitrileOptoelectronicsStabilized excited states due to electron-withdrawing groups vulcanchem.com

The rigid, planar structure of the cinnoline scaffold is conducive to the formation of liquid crystalline phases. Research has demonstrated that incorporating cinnoline moieties into molecular designs can lead to novel mesogenic materials.

A study on tetraaryl derivatives of benzo[c]cinnoline revealed their potential for creating liquid crystals. rsc.org The investigation compared these derivatives with analogous structures based on phenanthrene (B1679779), pyrene, and tetraazapyrene. It was found that the inclusion of nitrogen atoms in the aromatic core, as in the benzo[c]cinnoline structure, significantly enhances mesophase stability compared to the all-carbon phenanthrene analogue. rsc.org Specifically, certain 3,4-dioctyloxyphenyl derivatives of benzo[c]cinnoline exhibited smectic liquid crystal phases. rsc.orgchemrxiv.org The development of such materials is of interest for applications in displays and sensors. rsc.org

The cinnoline nucleus can be incorporated into polymer backbones to create novel functional polymers with unique sensory or electronic properties. smolecule.comnih.gov

A notable example is the synthesis of novel poly(arylene ethynylene)s (PAEs) that feature a cinnoline core. beilstein-journals.org These polymers were synthesized in high yields using a combination of a Richter-type cyclization to form the cinnoline ring, followed by Sonogashira coupling reactions for polymerization. beilstein-journals.orgresearchgate.net The resulting cinnoline-containing polymers exhibit fluorescence that is highly sensitive to the presence of palladium ions (Pd²+), making them effective chemosensors. The fluorescence of the polymers in a THF solution is significantly quenched upon binding with Pd²+ cations, a phenomenon attributed to the interaction with the cinnoline moiety. beilstein-journals.org This demonstrates the potential for creating specialized sensory materials by integrating the cinnoline scaffold into polymer chains. smolecule.combeilstein-journals.org

Polymer System Synthesis Method Functional Application Research Finding
Cinnoline-containing Poly(arylene ethynylene)s (PAEs)Richter cyclization, Sonogashira coupling beilstein-journals.orgresearchgate.netChemosensor for Pd²+ ionsThe polymer's fluorescence is efficiently quenched by Pd²+ ions in solution. beilstein-journals.org

Development of Liquid Crystalline Materials Incorporating Cinnoline Moieties

Utilization as Chemical Probes in Mechanistic Chemical Studies

Chemical probes are small molecules used to study and manipulate biological or chemical systems. eubopen.orguni-frankfurt.de The distinct properties of cinnoline derivatives make them suitable for use as probes in various mechanistic studies. researchgate.net

The fluorescence of certain cinnoline derivatives is a key feature exploited in their use as chemical probes. As discussed previously, cinnoline-based polymers act as fluorescent probes for detecting metal ions like Pd²+. beilstein-journals.org This sensory function allows for the quantitative study of ion concentrations and binding interactions. Cinnoline derivatives have also been developed as fluorescent probes for cell imaging and for detecting specific molecules, such as azide (B81097) groups, within cellular environments. rsc.orgsmolecule.com

In the context of mechanistic studies, understanding the reaction pathways for the synthesis of cinnolines themselves is an active area of research. researchgate.netresearchgate.net While not probes in the classical sense of studying an external system, these studies provide fundamental insights into the reactivity of the precursors and intermediates involved in forming the cinnoline ring, which is crucial for designing new synthetic routes and derivatives. researchgate.netresearchgate.net

Research into the Development of Analytical Standards and Reference Materials for Cinnoline Compounds

The accurate and reproducible study of any chemical compound requires the availability of high-purity analytical standards and reference materials. For the cinnoline family of compounds, such standards are essential for validating analytical methods, ensuring the quality of synthesized materials, and conducting reliable pharmacological and material science research.

Cinnoline itself is available as a reference material from entities like the National Institute of Standards and Technology (NIST), which provides comprehensive data on its physicochemical properties. nist.govnist.gov Various commercial suppliers offer cinnoline and its derivatives, such as the antibacterial agent Cinoxacin, as analytical standards or research-grade materials. biosynth.comlgcstandards.comsigmaaldrich.com These standards are characterized for purity and identity, often using techniques like HPLC, and are crucial for applications ranging from pharmaceutical quality control to environmental testing. lgcstandards.comsigmaaldrich.com The availability of these reference materials underpins the fundamental research being conducted on the applications of the cinnoline scaffold.

Future Directions and Emerging Research Avenues in Cinnoline Chemistry

Development of Novel and Sustainable Synthetic Routes for Diverse Cinnoline (B1195905) Structures

The synthesis of the cinnoline core has been a subject of extensive research since its first discovery. ijariit.com While classical methods like the Richter cyclization of diazotized ortho-substituted anilines have been foundational, current research is heavily focused on developing more efficient, sustainable, and versatile synthetic routes to access a broader range of functionalized cinnoline derivatives.

A key area of development is the use of transition-metal catalysis. Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions, for example, provide an efficient pathway to cinnolines and cinnolinium salts from readily available Boc-arylhydrazines and alkynes. acs.org This method demonstrates broad substrate scope and high stereoselectivity. acs.org Similarly, palladium-catalyzed dual C-H activation has been employed to construct benzo[c]cinnoline (B3424390) derivatives, showcasing a one-pot strategy with good functional group tolerance. acs.org

In a move towards greener chemistry, catalyst-free and electrosynthetic methods are gaining prominence. A straightforward one-pot, two-step electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed, which operates under mild conditions and produces excellent yields. acs.org Another innovative approach involves a catalyst-free cascade annulation of enaminones with aryl diazonium salts, providing a simple and concise method for generating diverse cinnoline structures. acs.org

The synthesis of the specific compound 6-Methyl-4-phenylcinnoline has been achieved through a reaction between 2-vinylanilines and tert-butyl nitrite (B80452) (TBN), where TBN serves as the nitrogen atom source. rsc.org This method highlights the ongoing effort to find novel reagents and pathways for constructing substituted cinnolines. rsc.org

Synthetic Method Precursors Key Features Example Product Class Reference(s)
Rh(III)-Catalyzed Cascade Boc-arylhydrazines and alkynes Broad substrate scope, high stereoselectivity Cinnolines, Cinnolinium salts acs.org
Electrosynthesis ortho-Alkynyl acetophenones and sulfonyl hydrazides Green and mild conditions, excellent yields, one-pot Cinnoline derivatives acs.org
Catalyst-Free Cascade Annulation Enaminones and aryl diazonium salts No catalyst/additive required, simple, broad diversity Substituted cinnolines acs.org
TBN as Nitrogen Source 2-Vinylanilines and tert-butyl nitrite Novel nitrogen source This compound rsc.org
Continuous-Flow Hydrogenation Cinnoline scaffolds High yield and purity, short residence times 1,4-Dihydrocinnolines thieme-connect.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Beyond the synthesis of the core structure, current research is actively exploring new ways to functionalize the cinnoline scaffold. Understanding and exploiting the inherent reactivity of the cinnoline ring system is crucial for creating novel molecules with tailored properties.

A significant advancement is the "late-stage" functionalization of complex molecules. One such strategy involves nucleophilic aromatic substitution (SNAr) reactions on pre-formed cinnoline-based fluorophores (CinNaphts). rsc.org Researchers have developed a robust route to a fluorinated CinNapht derivative that can undergo SNAr with a wide variety of nucleophiles, including primary and secondary aliphatic amines, benzylic amines, and methylhydrazine. rsc.org This allows for the rapid generation of a library of analogs with modulated photophysical properties from a single, stable precursor. rsc.org

Palladium-catalyzed cross-coupling reactions also continue to be a powerful tool for modifying the cinnoline skeleton. For instance, 3-halogenocinnoline derivatives can be condensed with terminal alkynes in the presence of palladium and copper catalysts to yield 3-alkynyl-derivatives, demonstrating a method for C-C bond formation at the C3 position. scispace.com The reactivity of methyl groups on the cinnoline ring, such as in 4-Methylcinnoline , has also been investigated, with studies confirming enhanced reactivity, allowing for the formation of styryl derivatives. dur.ac.uk This suggests that the methyl group in This compound could similarly serve as a handle for further chemical transformations.

Reaction Type Substrate Reagents/Conditions Outcome Reference(s)
Nucleophilic Aromatic Substitution (SNAr) Fluorinated CinNapht Various amines (e.g., n-butylamine) Diverse library of functionalized fluorophores rsc.org
Palladium-Catalyzed Alkynylation 3-Halogenocinnolines Terminal alkynes, Pd/Cu catalysts 3-Alkynyl-cinnolines scispace.com
Styryl Dye Formation 4-Methylcinnoline p-Dimethylaminobenzaldehyde 4-p-Dimethylaminostyryl derivatives dur.ac.uk
Reduction Various cinnolines Sodium and alcohol Conversion to indoles dur.ac.uk

Advancements in Computational Modeling for Predictive Cinnoline Chemistry

Computational chemistry has become an indispensable tool for accelerating research into cinnoline derivatives. Theoretical models and simulations provide deep insights into reaction mechanisms, stability, and the electronic properties of these molecules, guiding experimental design and saving significant laboratory resources.

Beyond reaction mechanisms, computational models are used more broadly to predict the reactivity and stability of various cinnoline derivatives. smolecule.com These theoretical studies help in the rational design of new compounds with specific, desired properties, whether for medicinal applications or materials science. smolecule.com By calculating properties like molecular orbital energies, charge distributions, and bond strengths, researchers can pre-screen virtual compounds and prioritize the most promising candidates for synthesis.

Strategic Integration of Cinnoline Scaffolds into Next-Generation Functional Materials

The unique electronic and photophysical properties of the cinnoline ring system make it an attractive scaffold for the development of advanced functional materials. researchgate.net Cinnoline derivatives are being explored for applications in optoelectronics, as sensors, and as luminescent probes for biological imaging. researchgate.netacs.orgtandfonline.com

A prominent area of research is the development of novel fluorophores. Cinnoline-based structures, such as the CinNapht family of dyes, exhibit interesting photophysical properties, including large Stokes shifts and broad absorption bands. acs.orgrsc.org By modifying the substituents on the cinnoline core, researchers can fine-tune these properties. For example, late-stage functionalization of a CinNapht core via SNAr reactions with different amines resulted in a series of new dyes with emission maxima ranging from 465 nm to 500 nm and varying fluorescence quantum yields. rsc.org This tunability is critical for creating materials for specific applications, such as organelle-specific markers in cell biology. rsc.org

The benzo[c]cinnoline framework, an isomer of the main cinnoline structure, is also a privileged molecule found in functional materials like organic field-effect transistors (OFETs) and biosensors. acs.org The rigid, planar structure of these polycyclic aromatic systems facilitates π-stacking and efficient charge transport, which are desirable properties for organic electronics. The integration of cinnoline and its isomers into larger, conjugated systems is a strategic approach to creating next-generation materials for a variety of high-tech applications. researchgate.nettandfonline.com

CinNapht Derivative (Amine Used) λmaxAbs (nm) λmaxEm (nm) Molar Extinction Coefficient (εmax, M-1cm-1) Quantum Yield (QYFl) Reference(s)
n-Butylamine 480 500 11,200 0.05 rsc.org
Di-n-butylamine 496 517 10,100 0.12 rsc.org
Benzylamine 482 502 11,200 0.04 rsc.org
Dibenzylamine 499 520 10,700 0.10 rsc.org
Methylhydrazine 473 491 10,700 0.02 rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.